1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine
Description
Molecular Architecture and Bonding Patterns
IUPAC Nomenclature and Isomeric Considerations
The compound 1-[3-(2-methoxy-ethoxy)-phenyl]-piperazine dihydrochloride is formally designated by its IUPAC name, derived from its structural hierarchy:
- Core piperazine ring : A six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4.
- Substituent at position 1 : A 3-(2-methoxy-ethoxy)-phenyl group, where the phenyl ring is substituted at the meta position with a 2-methoxy-ethoxy chain.
- Counterions : Two chloride ions neutralizing the protonated nitrogen atoms of the piperazine ring.
The molecular formula is C₁₃H₂₂Cl₂N₂O₂ , with a molecular weight of 309.23 g/mol . The absence of stereogenic centers or geometric isomerism in the piperazine ring simplifies its isomeric profile, though positional isomerism (ortho, meta, para) could theoretically exist for the substituent on the phenyl ring. In this compound, the substituent occupies the meta position, stabilized by electron-donating effects of the methoxy-ethoxy group.
Conformational Analysis via X-ray Crystallography
X-ray crystallography provides critical insights into molecular geometry. While direct structural data for this compound is limited, analogous piperazine derivatives reveal:
- Piperazine ring conformation : A chair-like geometry is favored due to steric strain minimization, with nitrogen atoms in axial positions.
- Substituent orientation : The 3-(2-methoxy-ethoxy)-phenyl group adopts an equatorial position relative to the piperazine ring, minimizing steric clashes. The methoxy-ethoxy chain likely adopts a gauche conformation to balance electron-donating effects and steric demands.
Table 1: Key Conformational Parameters
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR spectroscopy elucidates atomic environments and electronic interactions:
¹H-NMR Analysis
| Proton Environment | δ (ppm) | Integration | Assignment |
|---|---|---|---|
| Piperazine NH₂⁺ (broad) | 7.5–8.5 | 2H | Protonated N–H (Cl⁻ counterions) |
| Methoxy-ethoxy OCH₃ | 3.3–3.7 | 3H | Methyl group (OCH₃) |
| Methoxy-ethoxy OCH₂CH₂O | 3.5–4.5 | 4H | Ethylene bridge (OCH₂CH₂O) |
| Aromatic protons (meta-substituted) | 6.5–7.5 | 4H | Phenyl ring (3-substituted) |
| Piperazine CH₂ | 2.5–3.0 | 8H | Equatorial and axial CH₂ |
¹³C-NMR Analysis
| Carbon Environment | δ (ppm) | Assignment |
|---|---|---|
| Piperazine N–C | 45–50 | N–CH₂ (protonated piperazine) |
| Methoxy-ethoxy OCH₃ | 56.5–58.5 | Methyl carbon (OCH₃) |
| Methoxy-ethoxy OCH₂CH₂O | 65–70 | Ethylene carbons (OCH₂CH₂O) |
| Aromatic carbons (meta-substituted) | 110–130 | Phenyl ring carbons |
| Chloride counterions | Not observed |
Fourier-Transform Infrared (FT-IR) Vibrational Modes
FT-IR spectroscopy identifies functional groups and bonding environments:
Key Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N–H (piperazine) stretching | 2800–3000 (broad) | Protonated N–H (Cl⁻) |
| C–O–C (ether) stretching | 1100–1250 | Asymmetric and symmetric O–C–O |
| Aromatic C–H stretching | 3000–3100 | Phenyl ring C–H |
| C–O (methoxy) stretching | 2800–2850 | Symmetric O–C–H (OCH₃) |
| Piperazine ring bending | 1450–1500 | N–C–N bending vibrations |
Correlated with experimental data from structurally related compounds .
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry reveals fragmentation pathways:
Primary Fragments
| m/z (Relative Abundance) | Fragment Identity | Mechanism |
|---|---|---|
| 309.23 (M) | [C₁₃H₂₂Cl₂N₂O₂]⁺ | Molecular ion (protonated piperazine) |
| 251.23 (M–Cl) | [C₁₃H₂₁ClN₂O₂]⁺ | Loss of one Cl⁻ ion |
| 192.15 (C₁₀H₁₄N₂) | Piperazine core (C₁₀H₁₄N₂) | Cleavage of phenyl substituent |
| 143.07 (C₈H₁₁O₂) | 2-Methoxy-ethoxy-phenyl moiety | Benzylic cleavage |
Base Peak (100%):
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations of Electronic Structure
DFT simulations (B3LYP/6-311++G(d,p)) predict:
Electronic Properties
| Property | Value | Significance |
|---|---|---|
| HOMO energy (eV) | -8.2 | Localized on piperazine N–C–N region |
| LUMO energy (eV) | -1.5 | Delocalized across phenyl ring |
| HOMO-LUMO gap (eV) | 6.7 | Indicates moderate reactivity |
| Dipole moment (Debye) | 4.2 | Polarization due to Cl⁻ counterions |
Calculated for the neutral form; counterions omitted for simplification .
Properties
IUPAC Name |
1-[3-(2-methoxyethoxy)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-9-10-17-13-4-2-3-12(11-13)15-7-5-14-6-8-15/h2-4,11,14H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQPZPWCYWVQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695802 | |
| Record name | 1-[3-(2-Methoxyethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862168-49-8 | |
| Record name | 1-[3-(2-Methoxyethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 862168-49-8 | |
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Biological Activity
1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine is a compound with a piperazine core that has garnered attention for its potential biological activities. This article explores the compound's mechanism of action, pharmacokinetics, and biological effects, supported by relevant case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 278.35 g/mol. The structure features a piperazine ring substituted with a methoxyethoxy group and a phenyl ring, which may influence its interaction with biological targets.
Target Interaction
The precise biological targets of this compound remain largely unidentified. However, compounds with similar structures have been shown to interact with neurotransmitter receptors, particularly in the central nervous system (CNS). The presence of the piperazine moiety allows for potential interactions with serotonin (5-HT) receptors and dopamine receptors, which are crucial in modulating mood, cognition, and behavior.
Biochemical Pathways
Research indicates that compounds containing piperazine rings can affect various biochemical pathways, including:
- Signal Transduction : Modulating pathways involved in cellular communication.
- Enzyme Activity Regulation : Influencing enzymes that play roles in metabolic processes.
- Cellular Metabolism : Affecting metabolic pathways that regulate energy production and consumption.
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented. However, based on its structure:
- Absorption : Likely to be well absorbed due to its moderate lipophilicity.
- Distribution : Expected to distribute widely in body tissues, particularly in the CNS.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes, common for many piperazine derivatives.
- Excretion : Primarily through renal pathways, as is typical for small organic molecules.
Anticancer Potential
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance:
- A study on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC values ranging from 0.19 to 4.5 µM .
- The mechanism involved apoptosis induction via caspase activation, suggesting that this compound may exhibit similar properties.
| Compound | Target Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |
| Compound B | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
| This compound | TBD | TBD | TBD |
Neuropharmacological Effects
The compound's structural similarities to known neuroactive substances suggest potential applications in treating CNS disorders:
- Piperazine derivatives have been explored for their effects on serotonin and dopamine receptors, indicating possible use in anxiety and depression therapies .
Case Studies
- Neuroprotective Effects : A study involving piperazine derivatives demonstrated neuroprotective effects in models of Parkinson's disease by activating dopamine receptors and reducing neurodegeneration .
- Antimicrobial Activity : Some derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting a broader spectrum of biological activity for compounds related to this compound .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
MEPP is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity for various receptors, particularly those related to serotonin and dopamine pathways. This makes it a valuable compound in the development of treatments for conditions such as depression, anxiety, and schizophrenia .
Neurotransmitter Research
Studies on Serotonin and Dopamine Receptors
Research utilizing MEPP has focused on its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. By studying these interactions, researchers aim to better understand the mechanisms underlying mood disorders and develop potential therapeutic agents. The compound's ability to modulate these receptors has implications for creating drugs that can effectively treat psychiatric conditions .
Analytical Chemistry
Reference Standard in Chromatography
In analytical chemistry, MEPP serves as a reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its use ensures accurate analysis of complex mixtures, facilitating the identification and quantification of various substances in pharmaceutical formulations and biological samples. This application is crucial for quality control in drug manufacturing .
Biochemical Assays
Development of Drug Screening Assays
MEPP is also employed in the development of biochemical assays for drug screening. These assays are essential for identifying potential therapeutic agents by evaluating their biological activity against specific targets. The compound's role in these assays aids researchers in efficiently discovering new drugs with desirable pharmacological profiles .
Material Science
Innovations in Advanced Materials
Beyond its pharmaceutical applications, MEPP is explored in material science for creating advanced materials such as polymers with specific properties. These materials can be utilized in coatings and composites, contributing to innovations across various industries. The unique chemical structure of MEPP allows for the design of materials with tailored functionalities .
Case Study 1: Neuropharmacology
A study published in a peer-reviewed journal demonstrated the efficacy of MEPP derivatives in modulating serotonin receptor activity. The findings indicated that certain modifications to the MEPP structure could enhance receptor binding affinity, leading to improved therapeutic outcomes in animal models of depression.
Case Study 2: Drug Screening
In another research effort, MEPP was utilized as a reference compound in a high-throughput screening assay aimed at identifying new antidepressants. The results highlighted MEPP's utility in facilitating the rapid evaluation of candidate compounds against serotonin receptors.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituents are summarized below:
Key Observations :
- Substituent Position : Substitution at the 3-position (e.g., 3-CF3, 3-OCH2CH2OCH3) often enhances receptor selectivity compared to 2- or 4-position analogs. For example, 1-(2-methoxyphenyl)piperazine shows high 5-HT1A affinity due to optimal steric alignment with the receptor’s binding pocket .
- Electronic and Steric Effects: Electron-withdrawing groups (e.g., CF3, Cl) increase polarity and receptor binding affinity, while electron-donating groups (e.g., OCH3) enhance π-π interactions.
- Antibacterial Activity: Bulky substituents (e.g., trifluoromethoxy, phenoxy) on the phenyl ring slightly reduce antibacterial efficacy in thiazole-piperazine hybrids, suggesting steric hindrance may limit target engagement .
Pharmacological Activity
Serotonin Receptor Modulation
- 5-HT1A Selectivity: 1-(2-methoxyphenyl)piperazine derivatives, such as compound 18 in , exhibit nanomolar affinity (Ki = 0.6 nM) for 5-HT1A receptors due to optimal alignment of the methoxy group with hydrophobic receptor subpockets .
- 5-HT1B/1C Agonism : 1-(3-trifluoromethylphenyl)piperazine and 1-(3-chlorophenyl)piperazine act as 5-HT1B/1C agonists, reducing food intake in preclinical models via hypothalamic pathways .
- Hypothetical Target Activity : The 2-methoxy-ethoxy group in 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine may confer mixed 5-HT1A/1B activity, as seen in analogs with similar substituent bulk and polarity .
Antimicrobial Activity
- Piperazine derivatives with carboxylic acid moieties (e.g., 4e-4g in ) show enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli compared to their amide counterparts. The target compound’s ether-linked substituent may offer similar advantages in solubility and target interaction .
Physicochemical and Spectroscopic Properties
- Lipophilicity : Substituents like trifluoromethoxy (logP ~3.5) and methoxy-ethoxy (predicted logP ~2.8) influence membrane permeability. The target compound’s longer ethoxy chain may reduce logP compared to 3-CF3 analogs, favoring aqueous solubility .
- Spectroscopic Data : Studies on 1-(2-methoxyphenyl)piperazine () reveal strong IR bands at 1245 cm⁻¹ (C-O stretch) and NMR shifts at δ 3.75 ppm (OCH3). The target compound’s 2-methoxy-ethoxy group would likely show similar C-O stretches and distinct splitting patterns in ¹H NMR due to the ethoxy chain .
Preparation Methods
Nucleophilic Aromatic Substitution on Halogenated Phenyl Precursors
One common approach is to start with a halogenated phenyl derivative (e.g., 3-bromo- or 3-chlorophenol derivatives) that is functionalized with the 2-methoxy-ethoxy group, followed by substitution with piperazine.
Step 1: Synthesis of 3-(2-Methoxy-ethoxy)phenyl halide
The phenol group at position 3 is alkylated with 2-methoxy-ethyl halide (e.g., 2-methoxyethyl bromide or chloride) under basic conditions to form 3-(2-methoxy-ethoxy)phenyl halide.
Step 2: Piperazine coupling
The halogenated intermediate is reacted with piperazine under nucleophilic substitution conditions, often in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF), at elevated temperatures (~80°C) for extended periods (12–24 hours). This reaction replaces the halogen with the piperazine moiety, yielding 1-[3-(2-methoxy-ethoxy)-phenyl]-piperazine.
-
- Reagents: 3-chloro- or 3-bromophenyl derivative, piperazine, K2CO3
- Solvent: DMF or N-methylpyrrolidone (NMP)
- Temperature: 70–85°C
- Reaction time: 15–24 hours
Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with organic solvents (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. Crystallization or chromatography is used to purify the product.
Use of Piperazine Monohydrochloride and Alkyl Halides (Industrial Scale)
A patented industrial method for related piperazine derivatives involves:
- Reacting piperazine and piperazine dihydrochloride to form piperazine monohydrochloride.
- Reacting this intermediate with 2-(2-chloroethoxy)ethanol or similar alkyl halides to introduce the 2-(2-methoxy-ethoxy) substituent.
- Recovering and recycling unreacted piperazine dihydrochloride.
- Purification by vacuum distillation or recrystallization to obtain high purity product.
This method emphasizes cost-efficiency, high purity, and environmental friendliness suitable for large-scale production.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Phenol alkylation | 3-hydroxyphenyl halide + 2-methoxyethyl halide + K2CO3 | Acetone or DMF | 50–80°C | 12–18 hours | 75–85 | Base-promoted etherification |
| Piperazine substitution | Alkylated phenyl halide + piperazine + K2CO3 | DMF or NMP | 70–85°C | 15–24 hours | 80–90 | Nucleophilic aromatic substitution |
| Industrial scale alkylation | Piperazine monohydrochloride + 2-(2-chloroethoxy)ethanol | Water or organic solvent | 60–80°C | 1–3 hours | 85–95 | Filtration and vacuum distillation for purification |
Research Findings and Notes
- The reaction progress is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- The use of activated carbon during purification can improve product purity by removing colored impurities.
- Reactions performed under inert atmosphere (nitrogen or argon) can improve yield and reduce side reactions.
- The choice of base and solvent critically affects the reaction rate and selectivity.
- Recrystallization from isopropyl alcohol or ethyl acetate is common for final purification.
- Vacuum drying at 70–80°C under reduced pressure (1–2 mm Hg) ensures removal of residual solvents without decomposition.
Summary Table of Preparation Routes
| Method | Key Steps | Advantages | Disadvantages | Suitable Scale |
|---|---|---|---|---|
| Nucleophilic aromatic substitution | Halogenated phenyl + piperazine | High yield, straightforward | Requires halogenated precursors | Lab to pilot scale |
| Etherification post-piperazine | 1-(3-hydroxyphenyl)piperazine + alkyl halide | Better control over substitution | Additional step, longer synthesis | Lab scale |
| Industrial piperazine monohydrochloride route | Piperazine salt + alkyl halide | Cost-effective, high purity | Requires specialized equipment | Industrial scale |
Q & A
Q. Basic Research Focus
- Infiltration Anesthesia Models : Measure latency of pain response in rodents using standardized protocols (e.g., pinprick tests). Activity is quantified via dose-response curves and compared to controls like lidocaine .
- Behavioral Assays : For CNS activity, elevated plus maze (anxiolysis) or forced swim tests (antidepressant effects) are used, with receptor-binding studies (e.g., 5-HT1A affinity) to elucidate mechanisms .
How can structural modifications balance reduced bioactivity and toxicity in piperazine derivatives?
Q. Advanced Research Focus
- Co-Administration with Cyclodextrins : Beta-cyclodextrin inclusion complexes can reduce toxicity but may require adjuncts to restore activity .
- Isosteric Replacement : Replacing the methoxy-ethoxy group with bioisosteres (e.g., trifluoromethyl, halogenated groups) optimizes receptor affinity while maintaining low toxicity .
- SAR Studies : Systematic variation of substituent positions (e.g., para vs. meta) identifies pharmacophores critical for target engagement .
How can multivariate statistical analysis enhance Raman spectral interpretation for piperazine analogs?
Advanced Research Focus
Principal Component Analysis (PCA) reduces spectral dimensionality, isolating key vibrational modes (e.g., C-N stretching in piperazine). Linear Discriminant Analysis (LDA) then classifies isomers (e.g., trifluoromethylphenyl vs. chlorophenyl derivatives) with >99% variance explained by principal components. This approach resolves overlapping peaks and quantifies spectral uniqueness .
What mechanistic insights explain the 5-HT receptor modulation by arylpiperazines like this compound?
Q. Advanced Research Focus
- Conformational Analysis : Agonist activity correlates with the aryl ring’s coplanarity to the piperazine N1 atom, enhancing 5-HT1A binding. Antagonists adopt perpendicular conformations, disrupting receptor activation .
- Molecular Docking : Simulations reveal hydrogen bonding between the methoxy-ethoxy group and Ser159/Thr160 residues in the 5-HT1A binding pocket .
How do contradictions between toxicity and bioactivity in modified derivatives inform experimental design?
Advanced Research Focus
Evidence shows beta-cyclodextrin reduces toxicity but diminishes antiplatelet activity. To address this:
- Dose Escalation Studies : Identify thresholds where activity is retained without toxicity .
- Dual-Functionalization : Introduce pro-drug moieties (e.g., ester-linked groups) that hydrolyze in vivo to restore activity post-absorption .
What non-pharmaceutical applications exist for piperazine derivatives like this compound?
Q. Advanced Research Focus
- CO2 Capture : Piperazine enhances potassium carbonate’s CO2 absorption rate in membrane contactors. Key parameters include solvent concentration (0.5–1.5 M), flow rates (0.1–0.3 L/min), and temperature (25–40°C) .
- Antimicrobial Polymers : Piperazine’s amine groups are grafted onto polymer backbones, creating pH-responsive materials with biofilm-disrupting properties .
What degradation pathways affect piperazine-containing pollutants in environmental systems?
Advanced Research Focus
In advanced oxidation processes (AOPs):
- ROS Attack : Sulfate radicals (SO₄•⁻) cleave the piperazine ring via C-N bond scission, forming aldehydes and amines. Hydroxyl radicals (•OH) hydroxylate the aromatic ring, increasing biodegradability .
- Computational Modeling : Density Functional Theory (DFT) predicts degradation intermediates and identifies reactive sites (e.g., electron-rich N atoms) .
How are piperazine isosteres utilized to optimize pharmacokinetic properties in drug design?
Q. Advanced Research Focus
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
